Product packaging for 5-Iodo-1H-benzotriazole(Cat. No.:CAS No. 302799-71-9)

5-Iodo-1H-benzotriazole

Cat. No.: B1505213
CAS No.: 302799-71-9
M. Wt: 245.02 g/mol
InChI Key: RYZPERQXTLCUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-1H-benzotriazole (CAS 302799-71-9) is a halogenated derivative of 1H-benzotriazole with the molecular formula C6H4IN3 and a molecular weight of 245.02 g/mol. This chemical building block is primarily valued in biochemical research for its role as a potent and selective inhibitor of protein kinase CK2, a enzyme target in oncology and disease research. Studies have shown that iodinated benzotriazole analogs, such as 5,6-diiodo-1H-benzotriazole, bind strongly to the catalytic subunit of human CK2 (hCK2α), acting as ATP-competitive inhibitors. This mechanism can suppress kinase activity, which is often dysregulated in various cancers, making such compounds valuable for investigating cell proliferation and survival pathways. Compared to its brominated counterparts, iodinated benzotriazoles can exhibit superior binding affinity and more favorable physicochemical properties, including potentially lower hydrophobicity. The core 1H-benzotriazole structure is known to function as a versatile synthetic auxiliary and corrosion inhibitor, though the iodine substitution at the 5-position specifically enhances its application in medicinal chemistry and drug discovery research. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B1505213 5-Iodo-1H-benzotriazole CAS No. 302799-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZPERQXTLCUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701591
Record name 5-Iodo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302799-71-9
Record name 5-Iodo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Iodo 1h Benzotriazole and Its Precursors

Strategies for Direct Synthesis of 5-Iodo-1H-benzotriazole

The most direct synthetic route to this compound involves the construction of the triazole ring from a precursor that already contains the iodine atom at the desired position on the benzene (B151609) ring. This approach ensures the regiochemical outcome of the final product.

Diazotization and Cyclization Approaches

A well-established method for the formation of the benzotriazole (B28993) ring system is the diazotization of an ortho-phenylenediamine derivative, followed by intramolecular cyclization. This general principle can be applied to the synthesis of this compound.

The synthesis of this compound can be readily achieved by the diazotization of 4-iodo-1,2-phenylenediamine. In this reaction, one of the amino groups of the diamine is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid or sulfuric acid. The resulting diazonium intermediate then undergoes a spontaneous intramolecular cyclization by attacking the adjacent amino group, leading to the formation of the stable triazole ring. This reaction is generally not reversible due to the high stability of the benzotriazole ring and the high energy of the intermediate diazonium ion. stackexchange.com This method is also applicable to other halo-substituted ortho-phenylenediamines for the synthesis of the corresponding halo-benzotriazoles. stackexchange.com

A typical procedure involves dissolving 4-iodo-1,2-phenylenediamine in an acidic medium, cooling the solution to a low temperature (typically 0-5 °C), and then adding a solution of sodium nitrite. The reaction progress can be monitored, and upon completion, the this compound product can be isolated.

PrecursorReagentsProductYield (%)Reference
4-iodo-1,2-phenylenediamineNaNO₂, HCl/H₂OThis compoundData not available stackexchange.com

Further research is needed to provide specific yield data for this reaction.

Iodination Reactions of 1H-Benzotriazole Scaffolds

An alternative approach to this compound is the direct iodination of the parent 1H-benzotriazole molecule. This method relies on the electrophilic substitution of a hydrogen atom on the benzene ring with an iodine atom. The success of this strategy hinges on the ability to control the regioselectivity of the iodination to favor substitution at the C5 position.

Regioselective Iodination Techniques

Achieving regioselective iodination of 1H-benzotriazole at the C5 position is a significant synthetic challenge. The electronic properties of the benzotriazole ring system influence the position of electrophilic attack. While general methods for the iodination of aromatic compounds exist, specific protocols that selectively yield the 5-iodo isomer are not extensively documented in the readily available scientific literature. Further research is required to identify and detail specific techniques that can achieve this regioselectivity.

Catalyst-Mediated Iodination Processes

Various catalyst-mediated iodination methods have been developed for a range of aromatic compounds. These often involve the use of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a catalyst that activates the iodinating agent or the substrate. For instance, the iodination of some electron-rich aromatic compounds has been achieved using iodine in the presence of silver salts. However, the application of these methods to 1H-benzotriazole with a specific focus on achieving C5-iodination requires further investigation. The development of a catalytic process that can direct the iodination to the desired position would be a valuable contribution to the synthesis of this compound.

SubstrateIodinating AgentCatalyst/AdditiveProduct(s)RegioselectivityReference
1H-BenzotriazoleI₂ / NISVariousThis compound and other isomersData not availableN/A

Specific catalyst systems and their effect on the regioselectivity of 1H-benzotriazole iodination require further experimental investigation.

Annulation-Induced Synthesis Pathways

The final and defining step in the formation of the this compound is an annulation reaction, specifically an intramolecular cyclization of the precursor 4-iodo-1,2-phenylenediamine. This transformation is typically achieved through diazotization of one of the amino groups, which then spontaneously cyclizes to form the stable triazole ring.

The most common method employs sodium nitrite (NaNO₂) in an acidic medium, such as acetic acid or a mineral acid. gsconlinepress.com The acid protonates the sodium nitrite to generate nitrous acid in situ. The nitrous acid then diazotizes one of the vicinal amino groups of 4-iodo-1,2-phenylenediamine to form a diazonium salt. This intermediate is unstable and immediately undergoes an intramolecular cyclization reaction, where the lone pair of electrons on the adjacent amino group attacks the diazonium group, leading to the elimination of a proton and water to form the aromatic triazole ring. gsconlinepress.com

Table 1: Annulation of 4-iodo-1,2-phenylenediamine

Starting Material Reagents Solvent Conditions Product
4-iodo-1,2-phenylenediamine Sodium nitrite (NaNO₂) Acetic Acid / Water Cooled, typically 0-5 °C This compound

Synthesis of Key Intermediates for this compound Production

The successful synthesis of this compound is critically dependent on the efficient preparation of its direct precursor, 4-iodo-1,2-phenylenediamine. This key intermediate is typically synthesized from an iodo-substituted nitrobenzene (B124822) derivative through the reduction of a nitro group.

The primary precursor for 4-iodo-1,2-phenylenediamine is 4-iodo-2-nitroaniline (B1312708). The synthesis of this intermediate is achieved via the electrophilic iodination of 2-nitroaniline. In this reaction, the regioselectivity is controlled by the directing effects of the substituents already present on the benzene ring. The amino group (-NH₂) is a potent activating group and an ortho-, para-director, while the nitro group (-NO₂) is a strong deactivating group and a meta-director. The powerful activating and directing influence of the amino group dominates, guiding the incoming electrophile (iodine) to the positions ortho and para to it. In the case of 2-nitroaniline, the para position (C4) is sterically accessible and electronically favored, leading to the formation of 4-iodo-2-nitroaniline as the major product.

Various iodinating agents can be employed for this transformation. N-Iodosuccinimide (NIS) is an effective reagent for the iodination of aromatic compounds, including deactivated systems. Another common and powerful electrophilic iodinating agent is iodine monochloride (ICl). The reaction is typically carried out in a suitable solvent such as glacial acetic acid.

Table 2: Synthesis of 4-iodo-2-nitroaniline

Starting Material Iodinating Agent Solvent Key Principle Product
2-nitroaniline Iodine monochloride (ICl) Glacial Acetic Acid Electrophilic Aromatic Substitution 4-iodo-2-nitroaniline
2-nitroaniline N-Iodosuccinimide (NIS) Acetonitrile Electrophilic Aromatic Substitution 4-iodo-2-nitroaniline

The conversion of the nitro-substituted intermediate, 4-iodo-2-nitroaniline, into the key diamine, 4-iodo-1,2-phenylenediamine, is accomplished through the reduction of the nitro group. A variety of reduction methods are available that are chemoselective for the nitro group and are compatible with the iodo- and amino-substituents.

Catalytic hydrogenation is a widely used method. This involves reacting the nitro compound with a hydrogen source, such as hydrogen gas or hydrazine (B178648) hydrate, in the presence of a metal catalyst. organic-chemistry.org Palladium on carbon (Pd/C) is a common catalyst for this transformation and is effective for the reduction of halogenated nitroarenes. organic-chemistry.org

Alternatively, metal-based reducing agents are frequently employed. Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a classic and effective method for reducing aromatic nitro groups to amines, and it has been shown to be compatible with iodo-substituted nitroanilines. sigmaaldrich.com Another established method involves the use of zinc dust in an alcoholic alkali solution, which efficiently reduces nitroanilines to their corresponding phenylenediamines. orgsyn.org More recent methodologies have also utilized nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles with sodium borohydride (B1222165) (NaBH₄), for the rapid reduction of nitroanilines. researchgate.net

Table 3: Reduction of 4-iodo-2-nitroaniline

Starting Material Reagents Conditions Product
4-iodo-2-nitroaniline Tin(II) chloride dihydrate (SnCl₂·2H₂O), conc. HCl Heating 4-iodo-1,2-phenylenediamine
4-iodo-2-nitroaniline Zinc dust (Zn), NaOH Ethanol, Reflux 4-iodo-1,2-phenylenediamine
4-iodo-2-nitroaniline Hydrazine hydrate, Pd/C Ethanol, Reflux 4-iodo-1,2-phenylenediamine
4-iodo-2-nitroaniline Sodium borohydride (NaBH₄), CuFe₂O₄ catalyst Water, Room Temperature 4-iodo-1,2-phenylenediamine

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 1h Benzotriazole Transformations

Cross-Coupling Reactions Involving the C-I Bond

The iodine atom in 5-iodo-1H-benzotriazole is readily susceptible to oxidative addition by transition metal catalysts, such as palladium and copper, initiating catalytic cycles that form new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing elaborate molecular architectures.

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of arylalkynes. libretexts.org The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table is illustrative of general conditions, as specific data for this compound was not found.

Aryl IodideAlkynePd CatalystCu Co-catalystBaseSolventYield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF~95%
4-IodobenzonitrileTrimethylsilylacetylenePd(PPh₃)₄CuIDIPADMF~90%

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. chegg.com This palladium-catalyzed reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and reductive elimination to afford the biaryl product. nih.gov

Direct applications of the Suzuki-Miyaura coupling to this compound are not extensively detailed in the available literature. However, the successful coupling of other nitrogen-rich iodo-heterocycles, such as 3-iodo-1H-indazole, provides a strong basis for its expected reactivity. nih.gov These reactions often employ palladium catalysts with specialized phosphine (B1218219) ligands (e.g., SPhos, XPhos) and a base like K₃PO₄ or K₂CO₃ in solvents such as dioxane/water or DMF. nih.govnih.gov

Table 2: General Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles This table illustrates common conditions, as specific examples for this compound were not available.

Iodo-HeterocycleBoronic AcidPd Catalyst/LigandBaseSolventYield (%)
3-Iodo-1H-indazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O~90%
2-Iodoindole4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O~85%

Beyond the Sonogashira and Suzuki reactions, the C-I bond of this compound is a potential substrate for other important cross-coupling reactions.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene under palladium catalysis. wikipedia.org The reaction typically proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. wikipedia.org While this reaction is well-established for iodo-triazoles, specific examples for this compound are scarce. researchgate.net

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org Modern variations, often termed Ullmann-type reactions, are copper-catalyzed couplings of aryl halides with amines, alcohols, or thiols. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but are a valuable alternative, especially for C-N and C-O bond formation. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions

The electron-deficient nature of the benzotriazole (B28993) ring system can facilitate nucleophilic substitution at the C5 position, allowing for the displacement of the iodide leaving group.

Halogen exchange (Halex) reactions represent a direct form of nucleophilic substitution where one halogen is replaced by another. researchgate.net The Finkelstein reaction is a classic example, typically involving the exchange of a chloride or bromide for an iodide. harvard.edu In the context of iodo-heterocycles, the reverse process—displacing iodide with fluoride (B91410) or chloride—is of significant interest for the synthesis of fluorinated analogues for applications in medicinal chemistry and PET imaging.

Studies on 5-iodo-1,2,3-triazoles have shown that the iodine can be efficiently displaced by fluoride using sources like KF or AgF, often at high temperatures and sometimes with microwave assistance. researchgate.netresearchgate.net This facile substitution suggests that this compound could undergo similar transformations, providing access to 5-fluoro-1H-benzotriazole.

Table 3: Conditions for Halogen Exchange on 5-Iodo-1,2,3-triazoles This table is based on the reactivity of the closely related 5-iodo-1,2,3-triazole core.

SubstrateReagentConditionsProductYield (%)
1,4-Disubstituted-5-iodo-1,2,3-triazoleKFDMSO, 180 °C, MW1,4-Disubstituted-5-fluoro-1,2,3-triazoleGood to Excellent
1,4-Disubstituted-5-iodo-1,2,3-triazoleAgFAcetonitrile, 80 °C1,4-Disubstituted-5-fluoro-1,2,3-triazoleModerate to Good

When an N-substituted this compound bears a suitable tethered nucleophile or a reactive group, intramolecular cyclization can occur to form fused polycyclic heterocyclic systems. These reactions are powerful strategies for rapidly building molecular complexity.

Palladium-catalyzed intramolecular reactions, such as the intramolecular Heck reaction, are particularly effective. divyarasayan.orgmdpi.comchim.it In such a process, an N-substituted 5-iodobenzotriazole containing an alkene in the side chain could undergo an intramolecular C-C bond formation. The reaction would proceed via oxidative addition of the Pd(0) catalyst to the C-I bond, followed by an intramolecular migratory insertion of the tethered alkene, and subsequent elimination to yield the cyclized product. chim.it Such strategies have been successfully employed to create a variety of fused nitrogen heterocycles from related iodo-heteroaromatics. mdpi.com

Another pathway involves the intramolecular cyclization of N-alkyl-o-phenylenediamines to form the benzotriazole ring itself, which, while not a reaction of the C-I bond, demonstrates a key synthetic route to the core structure. tsijournals.com

Electrophilic Aromatic Substitution on the Benzotriazole Ring

The benzotriazole ring system presents a nuanced reactivity profile towards electrophilic aromatic substitution. The fused benzene (B151609) ring is susceptible to attack by electrophiles, a reaction characteristic of aromatic compounds. However, the triazole moiety, with its nitrogen atoms, exerts a significant deactivating effect on the benzene ring, making these substitutions more challenging than for benzene itself. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves a two-step process. libretexts.orgmasterorganicchemistry.com First, the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. libretexts.org In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com The formation of the electrophile itself often requires the use of a catalyst. For instance, in halogenation reactions, a Lewis acid like FeCl₃ or AlCl₃ is used to polarize the halogen molecule, making it more electrophilic. libretexts.org

Ring-Opening and Rearrangement Mechanisms

While benzotriazoles are generally stable aromatic compounds, the triazole ring can undergo cleavage and rearrangement under certain conditions, opening up pathways to diverse chemical structures. nih.gov

Lewis acids can play a crucial role in mediating the ring cleavage of benzotriazole derivatives. nih.govacs.org For instance, N-acylbenzotriazoles have been shown to undergo a Lewis-acid-mediated ring cleavage followed by cyclization to form benzoxazoles in good to excellent yields. nih.govacs.org While this specific reaction has been demonstrated on N-acylbenzotriazoles, the underlying principle of Lewis acid activation could potentially be applied to this compound derivatives. The Lewis acid coordinates to one of the nitrogen atoms of the triazole ring, which weakens the N-N or N-C bonds and facilitates nucleophilic attack, initiating the ring-opening process. doi.org

A variety of Lewis acids can be employed, and the reaction conditions, such as solvent and temperature, are critical for the success of the transformation. acs.org High-boiling point, aprotic nonpolar solvents like toluene and benzene have been found to be effective, with optimal temperatures around 140 °C. acs.org

The ring-opening of benzotriazoles can also proceed through the formation of diazo intermediates. nih.govresearchgate.net This can be conceptualized through a Dimroth-type equilibrium, where the benzotriazole ring can cleave to form an ortho-amino arenediazonium or an α-diazo imine species. nih.gov These reactive intermediates can then undergo a variety of subsequent transformations. One notable reaction is the denitrogenative functionalization, where the diazo intermediate loses a molecule of nitrogen (N₂). nih.gov This process can be catalyzed by transition metals and leads to the formation of a diverse range of heterocyclic and ortho-amino arene derivatives. nih.gov

The specific reaction pathways and the nature of the final products are highly dependent on the reaction conditions and the presence of other reagents. For instance, Nonafluorobutanesulfonyl-1H-benzotriazole has been shown to undergo a ring-opening reaction with Wittig reagents to form aryl- or alkylazomethylene triphenylphosphoranes. researchgate.net

Regioselectivity and Stereoselectivity in Reactions of this compound

The outcomes of chemical reactions involving this compound are significantly influenced by regioselectivity and stereoselectivity, which are in turn governed by a combination of electronic and steric factors.

In the context of N-alkylation of substituted benzotriazoles, a mixture of N1 and N2 isomers is often obtained. The ratio of these isomers is dependent on several factors, including the nature of the substituent on the benzene ring, the alkylating agent, and the reaction conditions. The electronic properties of the substituent can influence the relative nucleophilicity of the N1 and N2 atoms. Electron-donating groups tend to increase the proportion of the N1 isomer, while electron-withdrawing groups favor the formation of the N2 isomer. The steric bulk of both the substituent on the benzotriazole ring and the alkylating agent also plays a crucial role; larger groups tend to favor substitution at the less sterically hindered N1 position.

In electrophilic aromatic substitution on the benzene ring of this compound, the regioselectivity is determined by the directing effects of both the iodine atom and the triazole ring. As mentioned previously, the iodine is an ortho-, para-director, while the triazole ring is a meta-director. The ultimate position of substitution will depend on the relative activating/deactivating strengths of these groups and the specific electrophile used.

The observed regioselectivity in the reactions of this compound can be rationalized by considering the stability of the intermediates and transition states involved in the reaction mechanism. For electrophilic aromatic substitution, the relative stability of the possible Wheland intermediates will determine the preferred position of attack. The positive charge in the Wheland intermediate is delocalized through resonance, and the positions that allow for greater delocalization and stabilization of this charge will be favored.

For N-alkylation, the regioselectivity can be understood by considering both kinetic and thermodynamic control. The N1 and N2 anions of benzotriazole have different charge distributions, which can lead to different rates of reaction with an electrophile (kinetic control). Furthermore, the relative thermodynamic stabilities of the N1- and N2-alkylated products can also influence the final product ratio, especially if the reaction is allowed to reach equilibrium. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the energies of the intermediates and transition states, helping to rationalize the observed regioselectivities.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within 5-Iodo-1H-benzotriazole.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound, allowing for the identification of its key functional groups.

The principal vibrational bands of the benzotriazole (B28993) ring include N-H stretching and bending, C-H stretching and bending (both in-plane and out-of-plane), and the stretching vibrations of the aromatic C=C and C-N bonds, as well as the N=N bond of the triazole ring. The introduction of an iodine atom at the 5-position of the benzene (B151609) ring is anticipated to influence the positions and intensities of these bands due to its mass and electronic effects. Specifically, the C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the benzene ring and can provide confirmatory evidence for the position of the iodine atom.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) for this compoundComments
N-H Stretch3100 - 3300Broad band, characteristic of the triazole ring.
Aromatic C-H Stretch3000 - 3100Sharp bands.
C=C Ring Stretch1450 - 1600Multiple bands, indicative of the aromatic system.
N=N Stretch1200 - 1300Characteristic of the triazole ring.
C-H Out-of-Plane Bending700 - 900Pattern is indicative of the substitution on the benzene ring.
C-I Stretch500 - 600Expected in the far-infrared region.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the skeletal vibrations of the benzotriazole ring system.

In the context of this compound, Raman spectroscopy can be used to identify the vibrational modes of the molecule in its solid state or in solution. The introduction of the heavy iodine atom is expected to give rise to a low-frequency C-I stretching mode, which is often more readily observable in Raman than in FTIR spectra.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of Raman spectroscopy that offers a significant enhancement of the Raman signal for molecules adsorbed on or near the surface of plasmonic nanostructures, such as those of silver or gold. This technique is invaluable for studying the adsorption behavior of molecules on metal surfaces.

While specific SERS studies on this compound are not extensively documented, the principles derived from studies on benzotriazole can be applied. Benzotriazole is a well-known corrosion inhibitor that forms a protective film on metal surfaces. SERS studies have shown that benzotriazole adsorbs onto silver surfaces primarily through the nitrogen atoms of the triazole ring. iphy.ac.cn The orientation of the adsorbed molecule can be inferred from the relative enhancement of different Raman bands. For this compound, SERS could be employed to investigate how the iodo-substituent influences the adsorption mechanism and the orientation of the molecule on a metal surface. The enhancement of vibrational modes involving the triazole ring would suggest an interaction via the nitrogen atoms, similar to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment Characterization

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, the protons on the aromatic ring will exhibit characteristic chemical shifts and coupling patterns.

Due to the substitution at the 5-position, the benzene ring protons are expected to give rise to a complex splitting pattern. The proton at position 7 (H-7) would likely appear as a doublet, coupled to the proton at position 6 (H-6). The proton at position 4 (H-4) would be a singlet or a narrowly split doublet due to a small coupling to H-6. The proton at H-6 would appear as a doublet of doublets, being coupled to both H-4 and H-7. The N-H proton of the triazole ring will typically appear as a broad singlet at a downfield chemical shift.

The electronegativity and anisotropic effects of the iodine substituent will influence the chemical shifts of the aromatic protons. Generally, halogens deshield adjacent protons. To illustrate the expected chemical shifts, a comparison with the known data for 5-chlorobenzotriazole (B1630289) and 5-methylbenzotriazole is useful. chemicalbook.comnih.gov

ProtonExpected Chemical Shift (δ, ppm) for this compound (in DMSO-d₆)Comparative Data for 5-Chlorobenzotriazole (δ, ppm in DMSO-d₆) chemicalbook.comComparative Data for 5-Methylbenzotriazole (δ, ppm in DMSO-d₆)
H-4~8.18.06~7.8
H-6~7.57.48~7.2
H-7~8.08.02~7.9
N-H>14~14.0~14.0

¹³C NMR for Carbon Backbone Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are sensitive to the electronic environment of the carbon atoms.

The carbon atom directly attached to the iodine atom (C-5) is expected to show a significant upfield shift due to the heavy atom effect of iodine. The other carbon atoms in the benzene ring and the triazole ring will also be affected by the iodo-substituent. A comparison with the ¹³C NMR data of 5-chlorobenzotriazole can provide an estimation of the chemical shifts. chemicalbook.com

CarbonExpected Chemical Shift (δ, ppm) for this compoundComparative Data for 5-Chlorobenzotriazole (δ, ppm) chemicalbook.com
C-4~120119.9
C-5~90-100129.2
C-6~125125.4
C-7~115111.4
C-3a~140142.2
C-7a~130132.0

¹⁵N NMR for Nitrogen Atom Probing

¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it provides invaluable information about the electronic structure and tautomeric equilibria in nitrogen-containing heterocycles like benzotriazoles. sci-hub.rumdpi.com

In this compound, three distinct ¹⁵N signals are expected, corresponding to the three nitrogen atoms of the triazole ring. The chemical shifts of these nitrogen atoms are highly sensitive to their hybridization state and involvement in hydrogen bonding. ¹⁵N NMR can be particularly useful in studying the tautomerism between the 1H- and 2H- forms of benzotriazole derivatives. researchgate.net The chemical shifts for the nitrogen atoms in this compound are expected to be in the typical range for azole compounds. researchgate.net Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict and assign the ¹⁵N chemical shifts. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 245 g/mol , corresponding to the molecular formula C₆H₄IN₃. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Key predicted fragmentation pathways include:

Loss of N₂: The initial and often most significant fragmentation is the extrusion of a stable dinitrogen molecule from the triazole ring, a hallmark of this class of compounds.

Loss of Iodine: Cleavage of the C-I bond can occur, leading to fragments corresponding to the iodine cation ([I]⁺) at m/z 127 or the benzotriazole radical cation after loss of iodine.

Ring Cleavage: Following the loss of N₂, the resulting radical cation can undergo further fragmentation, such as the loss of HCN, which is common for nitrogen-containing heterocyclic aromatic compounds.

A summary of the predicted primary fragments for this compound is presented in the table below.

Predicted m/zIon FormulaDesignationPredicted Fragmentation Pathway
245[C₆H₄IN₃]⁺•Molecular Ion ([M]⁺•)Parent Molecule
217[C₆H₄I]⁺•[M-N₂]⁺•Loss of N₂ from the triazole ring
127[I]⁺[I]⁺Cleavage of the C-I bond
90[C₆H₄]⁺•[M-N₂-I]⁺•Loss of N₂ followed by loss of an iodine radical

X-ray Crystallography for Solid-State Structural Determination

Although the specific crystal structure of this compound is not available, the nature of its crystal packing can be inferred from the known structures of related N-unsubstituted benzotriazoles and iodo-substituted aromatic compounds. The supramolecular architecture is expected to be dominated by a combination of hydrogen bonding, halogen bonding, and π–π stacking interactions.

Hydrogen Bonding: The presence of the N-H group is crucial. It is anticipated that strong intermolecular N-H···N hydrogen bonds would be a primary organizing force in the crystal lattice, linking molecules into chains, ribbons, or dimeric motifs. This is a characteristic interaction observed in the crystal structures of many 1H-benzotriazole derivatives. mdpi.com

Halogen Bonding: A key interaction specific to this molecule would be halogen bonding. The iodine atom on one molecule can act as a halogen bond donor, interacting with a region of negative electrostatic potential on an adjacent molecule, such as the lone pair of a nitrogen atom. This directional I···N interaction is a significant force in crystal engineering and would play a vital role in the solid-state assembly.

Interaction TypeAtoms Involved (Predicted)Significance in Crystal Packing
Hydrogen BondN-H···NPrimary directional force, forming chains or dimers.
Halogen BondC-I···NStrong, directional interaction influencing molecular orientation.
π–π StackingBenzotriazole Ring ↔ Benzotriazole RingContributes to the stabilization of the layered structure.

Benzotriazole can exist in two tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer, where the proton resides on either the N1 or N2 atom of the triazole ring, respectively. Extensive experimental and theoretical studies have shown that for the parent benzotriazole and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-form. researchgate.netresearchgate.netru.nl

In the crystalline state, molecules typically adopt their lowest energy conformation. Therefore, it is highly probable that this compound crystallizes exclusively as the 1H-tautomer. An X-ray diffraction study would definitively confirm this by locating the position of the hydrogen atom on the triazole ring. The preference for the 1H-form is a well-established characteristic of the benzotriazole ring system in the solid phase. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 5-Iodo-1H-benzotriazole. These calculations, based on the principles of quantum mechanics, can elucidate the electronic structure and predict the reactivity of the molecule with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can provide optimized geometries, thermodynamic parameters, and electronic properties for this compound and its derivatives. For instance, studies on similar benzotriazole (B28993) derivatives have successfully employed DFT to understand their corrosion inhibition properties by analyzing their quantum chemical parameters. The reactivity of such molecules can be predicted by examining these DFT-derived parameters.

Illustrative DFT-Calculated Properties for a Substituted Benzotriazole Derivative:

ParameterValue
Total Energy-450.123 Hartree
Dipole Moment3.45 Debye
HOMO Energy-6.78 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.55 eV

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of molecular properties. For benzotriazole systems, ab initio studies have been instrumental in understanding tautomeric equilibria. researchgate.net For this compound, these high-accuracy calculations can be used to precisely determine its geometric parameters and relative stability compared to other isomers. A detailed ab initio study has been performed on various hydroxybenzotriazole (B1436442) derivatives to rationalize their nucleophilic character. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity. In a study on 1H-benzotriazole aceto-hydrazide, theoretical calculations indicated that the HOMO was focused on the amide group, while the LUMO was concentrated on the 1H-Benzotriazole moiety. jocpr.com For this compound, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies for a Benzotriazole Derivative:

Molecular OrbitalEnergy (eV)
HOMO-0.179748
LUMO-0.098578

Data from a theoretical calculation on 1H-benzotriazole aceto-hydrazide for illustrative purposes. jocpr.com

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms provide a dynamic view of how chemical reactions involving this compound occur. These simulations can identify intermediate structures, transition states, and the energy profiles of reaction pathways.

Transition State Analysis and Energy Barriers

Transition state theory is a cornerstone of reaction kinetics. Computational methods can locate the transition state structure for a given reaction and calculate the activation energy barrier. This information is vital for understanding the feasibility and rate of a reaction. For complex organic molecules, identifying the transition state can elucidate the stereochemistry and regioselectivity of a reaction. While specific studies on this compound are not prevalent, the methodologies applied to other heterocyclic systems are directly applicable.

Illustrative Energy Barriers for a Hypothetical Reaction of a Benzotriazole Derivative:

Reaction PathwayActivation Energy (kcal/mol)
Pathway A25.4
Pathway B32.1

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its pathway and rate. Computational models can simulate these solvent effects, either by treating the solvent as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models). The polarizable continuum model (PCM) is a widely used implicit solvent model that can be applied to study the reactions of this compound in different solvent environments. nih.gov Understanding solvent effects is crucial for optimizing reaction conditions in synthetic chemistry.

Intermolecular Interaction Energy Frameworks in Supramolecular Systems

The assembly of molecules into ordered, functional supramolecular structures is governed by a variety of non-covalent interactions. oup.com For this compound, computational studies on analogous halogenated molecules provide a detailed framework for understanding its intermolecular interactions, which are crucial for its crystal engineering and materials science applications. The primary interactions governing its supramolecular chemistry are halogen bonding, hydrogen bonding, and π–π stacking.

Halogen Bonding: The iodine atom on the benzotriazole ring is a potent halogen bond (XB) donor. This interaction arises from an anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C–I covalent bond. This electrophilic region can interact favorably with a nucleophilic (electron-donating) atom, such as the nitrogen atom of a neighboring triazole ring (C–I···N) or another Lewis base. nih.govnih.gov The directionality and strength of these halogen bonds are key factors in directing the self-assembly of molecules into well-defined architectures like linear chains or helices. oup.comnih.gov

Hydrogen Bonding: The N-H group of the triazole ring is a classic hydrogen bond donor. In a crystal lattice, this group readily forms strong hydrogen bonds with the nitrogen atoms of an adjacent benzotriazole molecule (N–H···N). This interaction is a dominant feature in the crystal structures of many benzotriazole derivatives and significantly contributes to the stability of the resulting supramolecular network.

π–π Stacking: The aromatic nature of the fused benzene (B151609) and triazole rings allows for π–π stacking interactions between parallel molecules. These interactions, while generally weaker than hydrogen or halogen bonds, play a collective role in the dense packing of molecules in the solid state.

Table 1: Key Intermolecular Interactions in Halogenated Benzotriazole Systems

Interaction TypeDonorAcceptorTypical GeometrySignificance
Halogen BondC-I (σ-hole)N, O, HalogenHighly directional (approaching 180°)Directs crystal packing, crucial for supramolecular design. nih.gov
Hydrogen BondN-HNDirectionalForms robust synthons, primary contributor to lattice stability.
π–π StackingAromatic RingAromatic RingParallel or T-shapedContributes to crystal packing efficiency and density.

Computational Studies on Tautomerism and Isomerism

N-unsubstituted benzotriazoles, including this compound, can exist in two primary tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer. The position of the proton on the triazole ring significantly impacts the molecule's electronic properties, dipole moment, and reactivity. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and predicting the equilibrium population in different environments.

Numerous computational studies, employing methods like DFT and ab initio calculations, have consistently shown that for the parent benzotriazole and many of its derivatives, the 1H-tautomer is energetically more stable than the 2H-tautomer in the gas phase. researchgate.net The inclusion of zero-point vibrational energy in these calculations is often crucial for correctly predicting the 1H tautomer as the ground state. researchgate.net

The relative stability is influenced by factors such as aromaticity, electron delocalization, and intramolecular interactions. The introduction of a substituent on the benzene ring can modulate the energy difference between the tautomers. For C5-substituted triazoles, the nature of the substituent can influence the tautomeric equilibrium through both electronic and steric effects. scispace.comphyschemres.orgresearchgate.net While a dedicated computational study on this compound is not prevalent, findings from studies on related substituted benzotriazoles can provide valuable insights. For example, DFT calculations on 5-nitro- and 5-methylthio-substituted triazoles have been used to explore their tautomeric energy profiles, consistently identifying the most stable forms. scispace.comresearchgate.net Based on these established trends, it is predicted that the 1H-tautomer of this compound is the more thermodynamically stable form.

Table 2: Calculated Relative Energies of Benzotriazole Tautomers from Computational Studies

CompoundMethod/Basis SetPhaseRelative Energy of 2H-Tautomer (kcal/mol)Reference
1H-BenzotriazoleB3LYP/aug-cc-pVTZ (with ZPE)Gas+1.03 researchgate.net
1H-BenzotriazoleMP2/aug-cc-pVTZ (with ZPE)Gas+0.48 researchgate.net
5-Methyl-3-methylthio-1,2,4-triazoleM06/6-311+G**Gas+22.16 (for tautomer-b) scispace.com

Note: The table presents data for the parent benzotriazole and a related substituted triazole to illustrate the general energy differences calculated between tautomeric forms. Positive values indicate the energy of the 2H-tautomer relative to the more stable 1H-tautomer.

Coordination Chemistry and Supramolecular Assemblies

5-Iodo-1H-benzotriazole as a Ligand in Metal Coordination Compounds

This compound is an intriguing ligand for transition metals, offering multiple coordination sites and the potential for secondary interactions. Its coordination behavior is dictated by the interplay of the triazole ring's nitrogen atoms and the electronic and steric effects of the iodine substituent.

The benzotriazole (B28993) moiety itself presents several potential coordination modes. The deprotonated form, 5-iodobenzotriazolate, can act as a monodentate, bidentate, or bridging ligand. The most common coordination involves the nitrogen atoms of the triazole ring.

Monodentate Coordination: In this mode, the ligand coordinates to a single metal center through one of the nitrogen atoms, typically N1 or N3. This is a common coordination mode for benzotriazole and its derivatives.

Bidentate Chelating Coordination: While less common for simple benzotriazoles, chelation can occur if the ligand geometry allows for coordination through two adjacent nitrogen atoms, such as N1 and N2, or N2 and N3, to the same metal center.

Bridging Coordination: this compound can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging can occur in a variety of ways, for instance, through N1 and N2, or N1 and N3, connecting different metal ions.

For copper(II) complexes, a distorted octahedral or square pyramidal geometry is often observed, with the benzotriazole ligand occupying one or more coordination sites. In some reported structures of copper complexes with benzotriazole derivatives, the ligand coordinates in a monodentate fashion through one of the triazole nitrogen atoms.

Silver(I) , with its preference for linear or T-shaped geometries, can form complexes where this compound acts as a bridging ligand, leading to the formation of one-dimensional chains or more complex polymeric structures. The flexibility of the Ag-N bond allows for diverse structural motifs.

Zinc(II) complexes often exhibit tetrahedral or octahedral coordination geometries. With benzotriazole-based ligands, zinc can form mononuclear or polynuclear structures, depending on the reaction conditions and the presence of other coordinating species. For instance, zinc complexes with some benzotriazole derivatives have been shown to adopt tetrahedral geometries with the ligand coordinating in a monodentate fashion.

Metal IonTypical Coordination GeometryCommon Coordination Modes of Benzotriazole Ligands
Copper(II)Distorted Octahedral, Square PyramidalMonodentate, Bridging
Silver(I)Linear, T-shaped, Trigonal PlanarBridging, Monodentate
Zinc(II)Tetrahedral, OctahedralMonodentate, Bridging

The presence of the iodine atom at the 5-position of the benzotriazole ring has a profound impact on its electronic and steric properties, which in turn affects its coordination behavior.

Electronic Effects: The iodine atom is an electron-withdrawing group, which can decrease the basicity of the nitrogen atoms in the triazole ring. This reduced electron-donating ability might lead to weaker metal-ligand bonds compared to unsubstituted benzotriazole. However, this effect can be counterbalanced by other factors.

Steric Effects: The bulky iodine atom can introduce steric hindrance around the coordination sites, potentially influencing the coordination geometry and the accessibility of the metal center to other ligands.

Halogen Bonding: A key feature of the iodine substituent is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the context of coordination compounds, the iodine atom of this compound can act as a halogen bond donor, interacting with anions, solvent molecules, or even other ligand moieties within the crystal lattice. This can play a crucial role in the stabilization of the crystal packing and the formation of extended supramolecular architectures. The ability of iodine to form relatively strong halogen bonds makes it a valuable tool in crystal engineering.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt (e.g., chloride, nitrate, or acetate) with the ligand in an appropriate solvent. The reaction conditions, such as temperature, solvent, and stoichiometry, can influence the final product.

While specific crystal structures of simple mononuclear complexes of this compound with copper, silver, and zinc are not extensively reported in the literature, data from related structures provide insights. For instance, a copper(II) complex with a derivative, 1-[(1H-benzotriazol-1-yl)methyl]-1H-1,2,4-triazole, shows the copper ion in a distorted octahedral environment, coordinated to a nitrogen atom from the triazole part of the ligand. nih.gov

Below is a hypothetical data table based on expected values and data from similar benzotriazole complexes, illustrating the kind of structural information obtained from X-ray crystallography.

Complex (Hypothetical)Metal-Nitrogen Bond Length (Å)Coordination GeometryKey Intramolecular Interactions
[Cu(5-I-BTA)2Cl2]2.0 - 2.2Distorted Square PlanarIntramolecular hydrogen bonding
[Ag(5-I-BTA)]n(NO3)n2.2 - 2.4Linear (bridging ligand)-
[Zn(5-I-BTA)2(H2O)2]2.1 - 2.3TetrahedralCoordinated water molecules

Note: 5-I-BTA refers to the deprotonated form of this compound.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand, coupled with the potential for secondary interactions involving the iodine atom, makes it a promising building block for the construction of coordination polymers and metal-organic frameworks (MOFs).

The design of extended structures with this compound relies on several key principles:

Choice of Metal Ion: The coordination preferences of the metal ion (e.g., coordination number and geometry) will dictate the nodal points in the extended network.

Ligand Functionality: The bridging capability of the 5-iodobenzotriazolate ligand is central to the formation of polymers. The specific coordination mode (e.g., N1,N2-bridging vs. N1,N3-bridging) will influence the topology of the resulting network.

Role of Counter-ions and Solvents: Anions and solvent molecules can either coordinate to the metal center, influencing the dimensionality of the network, or be located in the crystal lattice, where they can participate in non-covalent interactions.

Harnessing Halogen Bonding: The iodine substituent provides a powerful tool for directing the assembly of the coordination network through halogen bonding. These interactions can link individual coordination polymer chains or layers into higher-dimensional structures.

Non-covalent interactions are paramount in the supramolecular assembly of coordination polymers and MOFs based on this compound.

Halogen Bonding: As previously mentioned, the C-I···X halogen bond (where X is a Lewis base) is a significant directional interaction that can be exploited in the crystal engineering of these materials. The iodine atom can interact with halide anions, oxygen or nitrogen atoms of other ligands or solvent molecules, and even the π-system of aromatic rings. This interaction can lead to the formation of robust and predictable supramolecular synthons.

π-π Stacking: The aromatic benzotriazole rings can engage in π-π stacking interactions, further contributing to the stability and packing of the extended structure.

The interplay of these non-covalent interactions, along with the primary coordination bonds, allows for the rational design and synthesis of novel coordination polymers and MOFs with tailored structures and potentially interesting properties. While the number of reported structures specifically utilizing this compound is still growing, the principles outlined above provide a solid foundation for the future development of functional materials based on this versatile ligand.

Supramolecular Chemistry and Self-Assembly Processes of this compound

The supramolecular chemistry of this compound is governed by a sophisticated interplay of non-covalent interactions, leading to the formation of ordered assemblies in the solid state and in solution. The presence of the iodine atom, the acidic N-H proton, and the nitrogen atoms of the triazole ring provides multiple sites for hydrogen and halogen bonding, which are the primary driving forces for its self-assembly.

Hydrogen Bonding Networks

The benzotriazole moiety itself is a versatile participant in hydrogen bonding. The N-H group typically acts as a hydrogen bond donor, while the lone pairs on the other two nitrogen atoms of the triazole ring serve as hydrogen bond acceptors. In the solid state, 1H-benzotriazole and its derivatives often form extended one-dimensional chains or more complex three-dimensional networks through intermolecular N-H···N hydrogen bonds.

While the specific crystal structure of this compound is not extensively detailed in the available literature, the general principles of hydrogen bonding in benzotriazole derivatives suggest that similar networks would be present. The introduction of the iodine atom at the 5-position is expected to influence the electronic properties of the benzotriazole ring system, which could subtly modulate the strength and directionality of these hydrogen bonds. Computational studies on related benzotriazole systems have been employed to predict and analyze the energetics and geometries of such hydrogen-bonded networks.

Halogen Bonding Interactions

A key feature in the supramolecular chemistry of this compound is the ability of the iodine atom to act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In this compound, the C-I bond results in a region of positive electrostatic potential on the outer surface of the iodine atom, allowing it to interact favorably with electron-rich species.

Inclusion Complex Formation (e.g., with Cavitands)

Cavitands are synthetic host molecules with well-defined cavities that can encapsulate guest molecules of appropriate size and shape. The formation of inclusion complexes is driven by a combination of factors, including hydrophobic effects, van der Waals interactions, and specific host-guest interactions such as hydrogen or halogen bonding.

Given its functionalities, this compound could potentially act as a guest molecule for appropriately designed cavitands. The benzotriazole core could be encapsulated within the hydrophobic cavity, while the iodo and N-H groups could protrude to interact with the cavitand's rim or with solvent molecules. The formation of such an inclusion complex would likely be detectable and characterizable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the stoichiometry, binding affinity, and geometry of the host-guest complex.

Applications in Advanced Chemical Synthesis and Materials Science

5-Iodo-1H-benzotriazole as a Versatile Synthetic Building Block

The reactivity of the carbon-iodine bond allows this compound to serve as a key precursor and intermediate in the synthesis of a wide array of functionalized molecules. The substitution of the benzotriazole (B28993) ring with halogen atoms has been shown to be a useful strategy for enhancing the bioactivity of its derivatives. gsconlinepress.com

This compound is an important starting material for constructing more complex heterocyclic systems through metal-catalyzed cross-coupling reactions. The iodine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. While the broader class of benzotriazoles is synthesized through methods like the [3+2] cycloaddition of azides to benzynes nih.gov, the functionalization of pre-existing benzotriazole scaffolds, such as the 5-iodo derivative, opens pathways to novel structures. For instance, palladium-catalyzed cross-coupling reactions are commonly used to functionalize halogenated azoles, allowing for the introduction of various organic moieties at the 5-position. researchgate.net This methodology enables the synthesis of substituted benzotriazoles that would be difficult to prepare through direct cyclization methods. organic-chemistry.orgnih.gov

The table below illustrates potential cross-coupling reactions for which this compound can serve as a substrate, based on established palladium-catalyzed methods for similar iodo-azole compounds.

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Typical)
Suzuki CouplingArylboronic acid5-Aryl-1H-benzotriazolePd(PPh₃)₄, base
Sonogashira CouplingTerminal alkyne5-Alkynyl-1H-benzotriazolePdCl₂(PPh₃)₂, CuI, base
Heck CouplingAlkene5-Alkenyl-1H-benzotriazolePd(OAc)₂, PPh₃, base
Buchwald-Hartwig AminationAmine5-Amino-1H-benzotriazolePd₂(dba)₃, ligand, base

This table is illustrative of the synthetic potential of this compound based on the known reactivity of iodo-aromatic heterocycles.

Beyond the construction of other heterocyclic cores, this compound acts as a crucial intermediate in multi-step syntheses of complex organic molecules, including those with potential biological activity. Halogenated benzotriazole nucleosides, for example, have been investigated for their antiviral properties. gsconlinepress.com The synthesis of such complex molecules often involves the initial preparation of a functionalized benzotriazole, like the 5-iodo derivative, which is then elaborated in subsequent steps.

Research into compounds for high-energy materials has also involved the synthesis of substituted benzotriazoles, starting from halogenated precursors. nih.gov For instance, a chloro-nitro-benzotriazole has been used as a starting point for further substitutions. nih.gov Similarly, this compound can be envisioned as a key intermediate for introducing specific functionalities required for designing materials with tailored properties or for synthesizing complex pharmaceutical agents. nih.gov

Applications in Catalysis

Benzotriazole and its derivatives are recognized for their utility in catalysis, primarily as ligands for transition metals. rsc.org The electronic properties of the benzotriazole ring system can be modulated by substituents, such as the iodine atom at the 5-position, potentially influencing the performance of catalytic systems.

Benzotriazole itself is an inexpensive and effective bidentate ligand that has been successfully employed in various metal-catalyzed coupling reactions, including C-C, C-N, C-O, and C-S bond formation. rsc.org It is thermally stable and possesses strong electron-donating and -accepting properties. rsc.org For example, 1H-benzotriazole has been used as a ligand in copper-catalyzed Glaser coupling of terminal alkynes. acs.org The substitution with an iodine atom at the 5-position can alter the electronic density of the ligand, which in turn can affect the stability and reactivity of the metal complex. This modification could potentially enhance catalytic activity or selectivity in reactions such as cross-couplings and aminations. rsc.orgorganic-chemistry.org

While the use of this compound specifically as an organocatalyst is not extensively documented, the broader benzotriazole scaffold is relevant in related synthetic strategies. Organocatalytic methods have been developed for the synthesis of benzotriazoles themselves, avoiding the use of metal catalysts. sigmaaldrich.com The development of new organocatalytic systems is an active area of research, and functionalized heterocycles like this compound could serve as precursors for more complex chiral organocatalysts. The inherent properties of the benzotriazole moiety could be harnessed to facilitate reactions through hydrogen bonding or other non-covalent interactions.

This compound is involved in photocatalytic transformations, primarily as a substrate that undergoes degradation or conversion into other products. Studies on the photocatalytic degradation of 1H-benzotriazole using titanium dioxide (TiO₂) as a photocatalyst show that the compound can be completely mineralized. mdpi.comresearchgate.netnih.gov The degradation process involves the formation of hydroxylated intermediates. mdpi.com The presence of a halogen substituent can influence the rate and pathway of this degradation.

Recent research has also demonstrated a productive photocatalytic transformation of benzotriazoles. A visible-light-driven photocatalytic reaction can induce a denitrogenative/radical 1,3-shift of the benzotriazole core to construct 3-aryl-aminoquinoxalin-2(1H)-one scaffolds. rsc.org This reaction represents a novel synthetic application where the benzotriazole unit is transformed under photocatalytic conditions to generate a more complex heterocyclic system. rsc.org

The table below summarizes key findings from photocatalysis studies involving benzotriazoles.

ProcessCompoundCatalyst/ConditionsKey FindingsReference
Photocatalytic Degradation1H-BenzotriazoleUV-irradiated TiO₂Complete mineralization observed; formation of hydroxylated intermediates. mdpi.comnih.gov
Denitrogenative/Radical ShiftSubstituted BenzotriazolesVisible light, photocatalystFormation of 3-aryl-aminoquinoxalin-2(1H)-one scaffolds. rsc.org

Integration into Functional Materials

This compound serves as a versatile building block in the development of advanced functional materials. The presence of the iodine atom on the benzotriazole core provides a reactive site for a variety of chemical modifications, enabling its incorporation into polymers, energetic materials, and environmental remediation agents. This reactivity, particularly in cross-coupling reactions, allows for the precise tuning of material properties to suit specific applications.

Components in Advanced Polymeric Systems

The integration of this compound into polymeric structures is primarily achieved through its utility as a functional monomer or as a precursor for creating such monomers. The carbon-iodine bond is a key feature, offering a reactive handle for post-polymerization modification and the synthesis of complex polymer architectures.

One significant application is in the synthesis of poly(5-iodo-1,2,3-triazole)s (iodo-PTAs). These polymers are synthesized via a step-growth, click polymerization of an α-azido-ω-iodoalkyne monomer. The resulting iodo-PTA is a versatile building block that can be further derivatized using palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions acs.org. This post-polymerization functionalization allows for the introduction of a wide range of chemical moieties, enabling the tailoring of the polymer's optical, electronic, and physical properties.

For instance, benzotriazole-containing π-conjugated polymers have been synthesized for applications in organic light-emitting diodes (OLEDs) nih.govmdpi.com. While these examples may use other halogenated benzotriazoles, the synthetic strategies, such as palladium-catalyzed direct C-H cross-coupling polycondensation, are directly applicable to this compound nih.govmdpi.com. The iodo- a substituent is an excellent leaving group for such cross-coupling reactions, facilitating the construction of the polymer backbone with alternating donor and acceptor units, a common design for semiconducting polymers rsc.org. The ability to modify the 5- and 6-positions of the benzotriazole unit is crucial for modulating the frontier orbital energy levels of the resulting polymers mdpi.com.

Below is an interactive data table summarizing the properties of a representative benzotriazole-containing polymer used in organic electronics.

Role in Energy Materials (e.g., Energetic Derivatives)

Benzotriazole derivatives are recognized for their potential in the field of energetic materials due to their high nitrogen content and thermal stability energetic-materials.org.cnresearchgate.net. This compound can serve as a precursor for the synthesis of high-energy materials. The iodo group can be substituted with various energetic functionalities, such as nitro (—NO₂) or azido (—N₃) groups, to increase the energy density and performance of the resulting compounds.

The synthesis of highly nitrated benzotriazoles often involves the nitration of benzotriazole precursors dtic.mil. While direct nitration can be challenging due to the deactivating effects of existing nitro groups, the use of a halogenated precursor like this compound can provide an alternative synthetic route. The carbon-iodine bond can be activated for nucleophilic substitution, allowing for the introduction of nitro groups under specific reaction conditions. This approach can lead to the formation of polynitrobenzotriazoles, which are sought after as dense energetic materials dtic.mil.

The thermal stability and energetic performance of these derivatives are critical parameters. For example, some triazole-based energetic compounds exhibit high decomposition temperatures and detonation velocities comparable to or exceeding those of traditional explosives like TNT researchgate.net. The introduction of nitro and azido groups to the benzotriazole core significantly enhances its energetic properties.

The table below presents the calculated or measured properties of some representative triazole-based energetic compounds, illustrating the performance that can be achieved through the chemical modification of the triazole ring system.

Environmental Applications (e.g., Heavy Metal Adsorption via Modified Benzotriazoles)

Modified benzotriazoles have shown promise in environmental applications, particularly in the removal of heavy metal ions from wastewater. The triazole moiety possesses a high binding affinity for various heavy metal ions, including Pb²⁺, Hg²⁺, Cd²⁺, Cu²⁺, and Sn²⁺ researchgate.net. This compound can be functionalized to create adsorbents for heavy metal remediation.

The synthetic strategy involves replacing the iodine atom with functional groups that can chelate with metal ions. For example, through cross-coupling reactions, it is possible to introduce moieties containing hydroxyl, amino, or thiol groups, which are known to have a strong affinity for heavy metals. This chemical modification transforms the relatively simple this compound molecule into a more complex ligand capable of selectively binding to target metal ions.

The resulting functionalized benzotriazoles can be immobilized on solid supports, such as biochar or silica, to create robust and reusable adsorbents researchgate.net. The adsorption capacity of these materials is a key performance indicator. For instance, a novel sludge biochar/Zn–Al layered double hydroxide composite has been used for the simultaneous removal of benzotriazole and lead ions researchgate.net. While this example focuses on the removal of benzotriazole itself, the principle of using modified surfaces for pollutant capture is relevant.

The table below provides data on the adsorption capacities of various adsorbents for the removal of benzotriazole and heavy metals from aqueous solutions.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For benzotriazoles, both gas and liquid chromatography, coupled with mass spectrometry, have proven to be highly effective.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. uc.edu For polar compounds like benzotriazoles, derivatization is often a necessary step to increase their volatility and improve chromatographic separation. nih.gov Techniques such as acetylation or silylation convert the polar N-H group into a less polar, more volatile derivative suitable for GC analysis. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) enhances the selectivity and sensitivity of the analysis by performing a second stage of mass analysis on specific fragment ions, which is particularly useful for complex matrices where interferences can be a problem. nih.gov A study on the determination of benzotriazole (B28993) UV stabilizer UV-327 and its metabolites in human blood utilized GC-MS/MS following derivatization, achieving low limits of detection between 0.02 and 0.36 µg/L. nih.gov Similarly, a method for five polar benzotriazoles in water, including 5-chloro-1H-benzotriazole, used concurrent acetylation with microextraction followed by GC-MS, achieving limits of quantification (LOQs) as low as 0.007 ng/mL. researchgate.netnih.gov Given these precedents, a similar derivatization and GC-MS/MS approach would be highly suitable for the trace analysis of 5-Iodo-1H-benzotriazole.

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Benzotriazoles

ParameterConditionReference
GC ColumnDB-5MS (30 m × 0.25 mm, 0.25 µm) scispace.com
Injection ModeSplitless uc.edu
Injector Temp.280°C scispace.com
Carrier GasHelium nih.gov
Oven ProgramInitial 120°C (3 min), ramp 6°C/min to 260°C (1 min), ramp 8°C/min to 320°C (5 min) scispace.com
Ionization ModeElectron Ionization (EI) at 70 eV scispace.com
MS DetectionTandem MS (MS/MS) or Selected Ion Monitoring (SIM) nih.govscispace.com

Comprehensive Two-Dimensional Gas Chromatography-Time of Flight-Mass Spectrometry (GC×GC-TOF-MS)

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.netchemistry-matters.com In GC×GC, two columns with different stationary phases are coupled, providing a much higher peak capacity and allowing for the separation of analytes from complex matrix interferences. researchgate.net This technique, when paired with a time-of-flight mass spectrometer (TOF-MS), becomes a powerful tool for both targeted and non-targeted screening of emerging contaminants. acs.orgnih.govchromatographyonline.com

The high data acquisition speed and sensitivity of TOF-MS are ideally suited to the sharp, narrow peaks produced by GC×GC. chromatographyonline.com This methodology has been successfully applied to identify a wide range of organic pollutants, including halogenated benzotriazoles, in wastewater and environmental samples. researchgate.netnih.gov The detailed "fingerprint" of a sample generated by GC×GC-TOF-MS allows for the confident identification of compounds that would otherwise co-elute in a standard GC-MS analysis. chemistry-matters.com This makes it a highly promising technique for the analysis of this compound in challenging matrices like industrial effluent or soil extracts.

Table 2: Example GC×GC-TOF-MS Operating Conditions for Emerging Contaminants

ParameterConditionReference
1st Dimension Column (1D)DB-5MS (30 m × 0.25 mm ID; 0.25 µm) researchgate.net
2nd Dimension Column (2D)Polar column (e.g., SLB-IL60) researchgate.net
Modulation Period2.5 - 6 s researchgate.net
Carrier GasHelium researchgate.net
MS DetectorTime-of-Flight (TOF) acs.orgnih.gov
Mass Range50 - 500 m/z scispace.com

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is the most frequently used technique for the analysis of polar benzotriazoles, as it typically does not require a derivatization step. nih.govscispace.com The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, commonly a C18 column. truegeometry.comgoogle.com

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and selectivity. truegeometry.comnih.gov Electrospray ionization (ESI) is the most common ionization source used for benzotriazoles, often in positive ion mode ([M+H]+). researchgate.net Research on other organic iodine compounds has demonstrated the utility of LC-high resolution mass spectrometry (LC-HRMS) for selective and sensitive detection. researchgate.netacs.orgresearchgate.netbohrium.com HPLC methods have been developed for various benzotriazole derivatives, including 5-chloro-1H-benzotriazole and 5-butyl-benzotriazole, achieving low detection limits in complex matrices like wastewater. scispace.comgoogle.comresearchgate.net These established methods provide a strong foundation for developing a robust analytical procedure for this compound.

Table 3: Representative HPLC Method Parameters for Benzotriazole Analysis

ParameterConditionReference
HPLC ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) shimadzu.com
Mobile PhaseGradient or isocratic elution with Acetonitrile/Water mixture nih.gov
Flow Rate0.2 - 1.0 mL/min shimadzu.comnih.gov
Column Temp.25 - 40°C google.comshimadzu.com
DetectorUV, Diode Array Detector (DAD), or Mass Spectrometry (MS/MS) nih.govresearchgate.net
Ionization (for MS)Electrospray Ionization (ESI), positive mode researchgate.net

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix, remove interferences, and ensure compatibility with the analytical instrument.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a simple, solvent-free, and efficient sample preparation technique for volatile and semi-volatile organic compounds. uc.edunih.govsigmaaldrich.com It works by exposing a coated fiber to the headspace above a sample, where analytes partition onto the fiber. sigmaaldrich.com The fiber is then transferred to the GC injector for thermal desorption and analysis. uc.edu

The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time and temperature, and sample matrix modifications like salt addition. nih.gov For semi-volatile compounds, heating the sample is often employed to increase the analyte concentration in the headspace. scielo.br Divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used due to their ability to extract a wide range of compounds. nih.gov HS-SPME has been successfully combined with GC-MS for the analysis of various benzotriazoles and other semi-volatile compounds in diverse matrices, demonstrating its potential for this compound. uc.eduscielo.brresearchgate.net

Table 4: Key Parameters for HS-SPME Method Optimization

ParameterTypical Range/OptionsRationaleReference
Fiber CoatingDVB/CAR/PDMS, PDMS/DVB, PolyacrylateChoice depends on analyte polarity and volatility. DVB/CAR/PDMS is a broad-range fiber. nih.govscielo.br
Extraction Temp.40 - 70°CIncreases vapor pressure of semi-volatile analytes, enhancing headspace concentration. nih.gov
Extraction Time20 - 60 minTime required to reach equilibrium between sample headspace and fiber coating. nih.gov
Salt AdditionAddition of NaClIncreases ionic strength of aqueous samples, promoting the release of polar analytes into the headspace ("salting-out" effect). nih.gov
Desorption Time1 - 5 minEnsures complete transfer of analytes from the fiber to the GC column. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is the most widely used sample preparation technique for extracting and concentrating benzotriazoles and other organic pollutants from aqueous samples. nih.govresearchgate.netnih.gov The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov Analytes are retained on the sorbent while the bulk of the sample matrix passes through. The retained analytes are then eluted with a small volume of an organic solvent. analytik-jena.com

For polar benzotriazoles, polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are often preferred due to their high recovery rates. scispace.com The pH of the sample is a critical parameter; for benzotriazoles, adjusting the pH to approximately 2 often improves retention on the sorbent. scispace.com SPE has been shown to be effective for a wide range of halogenated organic compounds and is a reliable method for pre-concentrating samples prior to LC or GC analysis. analytik-jena.comresearchgate.netunitedchem.com It offers high recoveries and significant enrichment factors, allowing for the detection of trace-level contaminants. scispace.comnih.gov

Table 5: Performance of SPE for Benzotriazole Extraction from Water Samples

AnalyteSPE SorbentSample MatrixRecovery (%)LOD (µg/L)Reference
1H-BenzotriazoleOasis HLBDrinking Water90-110%0.01 scispace.com
5-Methyl-1H-benzotriazoleOasis HLBSurface Water90-110%0.01 scispace.com
5-Chloro-1H-benzotriazoleOasis HLBDrinking Water90-110%0.01 scispace.com
Various BenzotriazolesPolyethersulfoneWastewater81-124%0.005-0.100 slideshare.net

Method Validation and Performance Assessment

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. The performance of a method is evaluated through a series of experiments that assess its key characteristics.

Sensitivity, Selectivity, and Limit of Detection

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity.

Selectivity is the method's capability to accurately measure the analyte of interest in the presence of other components, such as impurities, degradation products, or matrix components. For chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), selectivity is demonstrated by the separation of the analyte peak from other peaks in the chromatogram. Mass spectrometry (MS) detectors, particularly in tandem MS (MS/MS), offer high selectivity by monitoring specific precursor-to-product ion transitions.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

For closely related benzotriazole compounds, modern analytical techniques have achieved very low detection limits. For instance, a method for the determination of polar 1H-benzotriazoles and benzothiazoles in water using solid-phase extraction and liquid chromatography-Orbitrap mass spectrometry reported method detection limits as low as 0.01 µg/L. unito.itFor a series of benzotriazolic compounds, limits of detection were found to be between 0.5 and 10 ng/g in sewage sludge.

A hypothetical performance data table for an HPLC-MS/MS method developed for this compound might look like the following:

Parameter Hypothetical Value Unit
Limit of Detection (LOD)0.05µg/L
Limit of Quantification (LOQ)0.15µg/L

This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature.

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured concentration to the true concentration. The accuracy is often expressed as the percentage recovery.

Precision is the degree of agreement among a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels:

Repeatability (intra-day precision): The precision obtained by the same analyst on the same day using the same equipment.

Intermediate precision (inter-day precision): The precision obtained within the same laboratory but on different days, by different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories.

For other benzotriazole derivatives, analytical methods have demonstrated good accuracy and precision. For example, a study on various benzotriazoles in water reported recoveries ranging from 45% to 125%, with repeatability (RSD) between 2% and 13%. unito.itAnother method for five benzotriazolic compounds showed repeatability and reproducibility to be lower than 15% (as %RSD).

The following interactive table illustrates how accuracy and precision data for this compound might be presented:

Spiked Concentration (µg/L) Measured Concentration (µg/L) (n=5) Recovery (%) RSD (%) (Repeatability)
0.50.48964.5
5.05.11023.2
5049.5992.8

This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Future synthetic research should prioritize the development of more efficient, economical, and environmentally benign methods for the preparation of 5-Iodo-1H-benzotriazole and its derivatives. While established methods exist, there is considerable room for improvement by embracing modern synthetic strategies.

Key areas for investigation include:

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and reproducibility for iodination and triazole formation reactions.

Catalyst-Free and Solvent-Free Conditions: Inspired by recent advancements in green chemistry for related heterocycles, exploring catalyst- and solvent-free reaction pathways, potentially under aqueous or mechanochemical conditions, could significantly reduce the environmental impact of synthesis. acs.org

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis represent cutting-edge techniques that could provide novel, mild, and highly selective routes to this compound and its functionalized analogues.

Modified Cycloadditions: Further refinement of copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols, such as using modified ligands or alternative copper sources, could improve yields and expand the substrate scope for creating complex 5-iodotriazole structures. researchgate.net

Synthetic StrategyPotential AdvantagesResearch Focus
Flow ChemistryImproved safety, scalability, process controlOptimization of reaction parameters for continuous production.
Catalyst-Free SynthesisReduced cost, lower toxicity, simplified purificationExploration of thermal, microwave, or aqueous conditions. acs.org
PhotocatalysisUse of renewable energy, mild reaction conditionsDevelopment of new photoredox catalysts for C-I bond formation.
ElectrosynthesisAvoidance of chemical oxidants/reductantsAnodic/cathodic methods for iodination and cyclization.

Exploration of Undiscovered Reactivity Patterns

The presence of both a reactive C-I bond and a versatile triazole nucleus suggests that this compound possesses a rich and largely unexplored reaction chemistry. Future work should aim to uncover and harness these reactivity patterns.

Promising research directions include:

Transition-Metal-Catalyzed Cross-Coupling: While the C-I bond is amenable to standard cross-coupling reactions, exploring more challenging transformations like C-H activation, dual C-H/C-I functionalization, and decarboxylative couplings would open new synthetic avenues.

Domino and Cascade Reactions: Designing one-pot sequences initiated by the functionalization of either the iodine or the triazole moiety can lead to the rapid assembly of complex molecular architectures. For instance, intramolecular C-O or C-N coupling reactions starting from suitably substituted 5-iodotriazoles can generate novel fused heterocyclic systems. researchgate.net

Generation of Novel Intermediates: Investigating the in situ generation of reactive intermediates, such as diazo compounds from 2-(5-iodo-1,2,3-triazolyl)phenols, could lead to innovative metal-free transformations and the synthesis of unique molecular scaffolds. researchgate.net

Photochemical Reactivity: The C-I bond is known to be photolabile. Exploring the photochemical generation of aryl radicals from this compound could enable novel radical-based C-C and C-heteroatom bond-forming reactions.

Advanced Mechanistic Elucidation via In Situ Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for reaction optimization and the rational design of new processes. The application of advanced in situ spectroscopic and analytical techniques will be instrumental in achieving this.

Future mechanistic studies could involve:

In Situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman spectroscopy, and process NMR can provide real-time monitoring of reactant consumption, intermediate formation, and product generation, offering invaluable kinetic and mechanistic data.

Mass Spectrometry Techniques: The use of in situ mass spectrometry, including techniques like Reaction-Monitoring MS (Proton-Transfer-Reaction MS or Electrospray Ionization MS), can help identify and characterize transient intermediates and catalyst resting states.

Calorimetry: Reaction calorimetry can provide thermodynamic data, helping to understand the energetics of reaction pathways and identify potential safety hazards.

Isotope Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) can help trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. This approach is analogous to mechanistic studies performed on related heterocyclic systems. nih.gov

Design of Next-Generation Coordination Compounds and Supramolecular Systems

The 1,2,3-triazole ring is an excellent ligand for metal coordination and a versatile participant in supramolecular interactions through hydrogen and halogen bonding. rsc.org The iodo-substituent adds another dimension, enabling its use as a halogen bond donor.

Future research in this area should focus on:

Novel Metal-Organic Frameworks (MOFs): Using this compound or its carboxylated derivatives as organic linkers could lead to new MOFs with tailored pore sizes and functionalities, potentially for applications in gas storage, separation, or catalysis.

Catalytically Active Coordination Complexes: Developing well-defined coordination compounds of copper, palladium, gold, or other transition metals with this compound-based ligands could yield highly efficient and selective catalysts for organic synthesis, including click chemistry. rsc.org

Supramolecular Self-Assembly: Exploring the self-assembly of this compound derivatives through a combination of hydrogen bonding, halogen bonding, and π-π stacking could lead to the formation of complex and functional supramolecular architectures like gels, liquid crystals, or capsules. researchgate.net

Anion Recognition: The polarized C-H bond on the triazole ring, combined with the halogen bonding capability of the iodine atom, makes this scaffold a promising candidate for the design of receptors for anion recognition and sensing. rsc.org

Emerging Applications in Interdisciplinary Chemical Research

The unique electronic and structural features of this compound make it an attractive scaffold for development in various interdisciplinary fields, moving beyond its traditional role as a synthetic intermediate.

Potential emerging applications include:

Medicinal Chemistry: The benzotriazole (B28993) core is a "privileged structure" found in numerous bioactive compounds. nih.govgsconlinepress.com The iodo-substituent can serve as a heavy atom to enhance protein-ligand interactions or as a handle for bioconjugation. Research into derivatives as inhibitors of enzymes like protein kinase CK2 or as antiviral agents holds significant promise. ibb.waw.plnih.gov

Materials Science: Incorporation of this compound into polymer backbones or as a pendant group could lead to materials with enhanced thermal stability, flame retardancy, or unique photophysical properties. Its role as a building block for UV stabilizers could be further explored. researchgate.net

Chemical Biology: Developing probes based on the this compound scaffold for imaging or target identification could provide new tools for understanding biological processes. The C-I bond allows for late-stage functionalization with reporter tags via reactions like Sonogashira or Stille coupling.

Environmental Chemistry: While benzotriazoles are recognized as environmental micropollutants, functionalized derivatives could be designed for environmental applications, such as creating selective adsorbents for heavy metal remediation from wastewater. gsconlinepress.comumweltbundesamt.de

Interdisciplinary FieldPotential Application of this compound Derivatives
Medicinal ChemistryEnzyme inhibitors (e.g., kinase inhibitors), antiviral agents. ibb.waw.plnih.gov
Materials ScienceFlame retardants, UV stabilizers, functional polymers. researchgate.net
Chemical BiologyBioorthogonal probes, imaging agents.
Environmental ChemistrySelective adsorbents for heavy metal chelation. gsconlinepress.com

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental synthesis and testing with theoretical and computational chemistry offers a powerful paradigm for accelerating research. This synergy is particularly valuable for predicting properties and guiding experimental design.

Future integrated approaches should include:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict reactivity, spectroscopic properties, and reaction barriers can guide the selection of optimal reaction conditions, saving experimental time and resources. researchgate.netnih.gov

Docking and Molecular Dynamics: In medicinal chemistry, molecular docking can predict the binding modes of this compound derivatives within protein active sites, while molecular dynamics simulations can provide insights into the stability and dynamics of these interactions. mdpi.com

Structure-Property Relationship (QSPR/QSAR): Developing quantitative structure-activity/property relationship models can help in the rational design of new derivatives with enhanced biological activity or desired material properties.

Mechanistic Pathway Analysis: Computational studies can be used to map out entire catalytic cycles or reaction pathways, identifying key transition states and intermediates that may be too transient to observe experimentally. researchgate.netmdpi.com

Green Chemistry Principles in this compound Research

Adherence to the principles of green chemistry is essential for the future of chemical research and manufacturing. The lifecycle of this compound, from its synthesis to its application and eventual fate, should be viewed through a sustainability lens.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Exploring synthetic pathways that begin from bio-based starting materials.

Benign Solvents and Reagents: Prioritizing the use of water, supercritical CO₂, or other environmentally friendly solvents and avoiding toxic reagents. acs.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, potentially using photocatalytic or enzymatic methods.

Design for Degradation: Given that benzotriazoles can be persistent environmental pollutants, designing next-generation molecules that perform their intended function but can readily degrade into benign substances after use is a critical long-term goal. umweltbundesamt.denih.gov Photocatalytic degradation pathways using materials like TiO₂ represent a promising area of research for remediation. nih.gov

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF, CH₂Cl₂Polar aprotic enhances iodination
Temperature80–100°CHigher temps reduce reaction time
CatalystPd(PPh₃)₄Required for cross-coupling
PurificationColumn chromatographyRemoves unreacted iodine

Q. Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic FeatureInterpretationReference
¹H NMRδ 8.2 ppm (triazole H)Confirms intact triazole ring
¹³C NMRδ 95 ppm (C–I)Validates iodine substitution
IR550 cm⁻¹ (C–I stretch)Excludes dehalogenation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1H-benzotriazole
Reactant of Route 2
Reactant of Route 2
5-Iodo-1H-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.